BGT226

Catalog No.
S548354
CAS No.
915020-55-2
M.F
C32H29F3N6O6
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BGT226

CAS Number

915020-55-2

Product Name

BGT226

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Molecular Formula

C32H29F3N6O6

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydroimidazo(4,5-c)quinolin-2-one, BGT 226, BGT226, NVP-BGT226

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

Description

The exact mass of the compound BGT-226 free base is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology - Treatment of Solid Tumors

Results and Outcomes: The most frequently reported toxicities were diarrhea, nausea, decreased appetite, vomiting, and fatigue They were all grade 1 or 2, and no dose-limiting toxicity was observed Two of five patients who exhibited stable disease continued the study treatment for ≥16 weeks. The absorption of BGT226 was rapid, and systemic exposure increased in a dose-dependent manner .

BGT226, also known as NVP-BGT226, is a synthetic organic compound classified as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical structure is characterized by the IUPAC name 8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydroimidazo[4,5-c]quinolin-2-one maleate. This compound is notable for its ability to inhibit multiple isoforms of class I phosphoinositide 3-kinase, particularly the alpha isoform, and both mTOR complexes 1 and 2, making it a potent candidate for cancer therapy targeting the phosphatidylinositol 3-kinase signaling pathway .

BGT-226 free base acts as a dual inhibitor by targeting both PI3K and mTOR signaling pathways. PI3K plays a crucial role in cell growth and proliferation, while mTOR regulates cell growth and metabolism [, ]. By inhibiting these pathways, BGT-226 disrupts the uncontrolled growth observed in cancer cells [].

BGT226 primarily acts through competitive inhibition of ATP binding to the catalytic sites of phosphoinositide 3-kinase and mTOR. The compound's mechanism involves disrupting the downstream signaling pathways that regulate cellular processes such as growth, proliferation, and survival. BGT226 has demonstrated efficacy in inducing apoptosis and autophagy in various cancer cell lines under both normoxic and hypoxic conditions . The compound's interactions can lead to significant alterations in cell cycle progression, particularly causing arrest in the G0/G1 phase .

BGT226 exhibits significant biological activity against various cancer types by inhibiting cell growth and inducing cell death mechanisms. Studies have shown that it effectively reduces the viability of hepatocellular carcinoma cells and other malignancies by targeting the PI3K/Akt/mTOR signaling pathway. In particular, BGT226 has been found to suppress the expression of hypoxia-inducible factor 1-alpha and vascular endothelial growth factor, which are critical for tumor angiogenesis . Its ability to induce autophagy further enhances its potential as an anticancer agent .

The synthesis of BGT226 involves complex organic chemistry techniques. The compound can be synthesized through a series of reactions starting from simpler imidazoquinoline derivatives. Key steps include:

  • Formation of the Imidazoquinoline Core: This involves cyclization reactions that create the foundational structure.
  • Substitution Reactions: Various substituents are introduced to enhance biological activity and selectivity.
  • Salt Formation: The maleate salt form is typically prepared for improved solubility and bioavailability.

The detailed synthetic route is proprietary but generally follows established methodologies in medicinal chemistry .

BGT226 has potential applications primarily in oncology as a therapeutic agent targeting solid tumors characterized by dysregulated PI3K/Akt/mTOR signaling pathways. Clinical trials have explored its efficacy in treating advanced solid tumors, including head and neck cancers and hepatocellular carcinoma . Additionally, its role in inducing autophagy makes it a candidate for combination therapies aimed at overcoming resistance to other anticancer agents.

Interaction studies involving BGT226 have focused on its pharmacokinetics and pharmacodynamics in various patient populations. Phase I clinical trials have indicated that BGT226 is well-tolerated at doses up to 100 mg administered three times weekly, with manageable side effects such as diarrhea and nausea . The compound's interactions with other chemotherapeutic agents have also been investigated to assess potential synergistic effects or enhanced efficacy when used in combination therapies.

BGT226 shares structural and functional similarities with several other compounds that target the PI3K/mTOR signaling pathway. Below is a comparison with notable compounds:

Compound NameMechanism of ActionUnique Features
NVP-BEZ235Dual PI3K/mTOR inhibitorOrally bioavailable; potent against PI3K mutations
GDC-0941Selective PI3K inhibitorFocuses primarily on class I PI3K isoforms
LY294002PI3K inhibitorEarly generation inhibitor; less selective
EverolimusmTOR inhibitorSpecifically targets mTOR; used in renal cancer

BGT226 stands out due to its pan-class I phosphoinositide 3-kinase inhibition combined with dual mTOR inhibition, providing a broader therapeutic approach compared to many selective inhibitors . This broad-spectrum activity may enhance its effectiveness against tumors exhibiting complex resistance mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZXE7F2GMJJ

Other CAS

915020-55-2

Wikipedia

BGT-226

Dates

Modify: 2023-08-15
1: Hassett MR, Sternberg AR, Roepe PD. Inhibition of Human Class I vs Class III Phosphatidylinositol 3'-Kinases. Biochemistry. 2017 Aug 22;56(33):4326-4334. doi: 10.1021/acs.biochem.7b00413. Epub 2017 Aug 8. PubMed PMID: 28719179.
2: Simioni C, Ultimo S, Martelli AM, Zauli G, Milani D, McCubrey JA, Capitani S, Neri LM. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia. Oncotarget. 2016 Nov 29;7(48):79842-79853. doi: 10.18632/oncotarget.13035. PubMed PMID: 27821800; PubMed Central PMCID: PMC5346755.
3: Alameen AA, Simioni C, Martelli AM, Zauli G, Ultimo S, McCubrey JA, Gonelli A, Marisi G, Ulivi P, Capitani S, Neri LM. Healthy CD4+ T lymphocytes are not affected by targeted therapies against the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia. Oncotarget. 2016 Aug 23;7(34):55690-55703. doi: 10.18632/oncotarget.10984. PubMed PMID: 27494886; PubMed Central PMCID: PMC5342446.
4: Simioni C, Cani A, Martelli AM, Zauli G, Alameen AA, Ultimo S, Tabellini G, McCubrey JA, Capitani S, Neri LM. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells. Oncotarget. 2015 Jul 10;6(19):17147-60. PubMed PMID: 26003166; PubMed Central PMCID: PMC4627298.
5: Wong J, Welschinger R, Hewson J, Bradstock KF, Bendall LJ. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Oncotarget. 2014 Nov 15;5(21):10460-72. PubMed PMID: 25361005; PubMed Central PMCID: PMC4279386.
6: Graf N, Li Z, Herrmann K, Weh D, Aichler M, Slawska J, Walch A, Peschel C, Schwaiger M, Buck AK, Dechow T, Keller U. Positron emission tomographic monitoring of dual phosphatidylinositol-3-kinase and mTOR inhibition in anaplastic large cell lymphoma. Onco Targets Ther. 2014 May 23;7:789-98. doi: 10.2147/OTT.S59314. eCollection 2014. PubMed PMID: 24920919; PubMed Central PMCID: PMC4043809.
7: Katanasaka Y, Kodera Y, Yunokawa M, Kitamura Y, Tamura T, Koizumi F. Synergistic anti-tumor effects of a novel phosphatidyl inositol-3 kinase/mammalian target of rapamycin dual inhibitor BGT226 and gefitinib in non-small cell lung cancer cell lines. Cancer Lett. 2014 Jun 1;347(2):196-203. doi: 10.1016/j.canlet.2014.02.025. Epub 2014 Mar 7. PubMed PMID: 24614285.
8: Shah AT, Demory Beckler M, Walsh AJ, Jones WP, Pohlmann PR, Skala MC. Optical metabolic imaging of treatment response in human head and neck squamous cell carcinoma. PLoS One. 2014 Mar 4;9(3):e90746. doi: 10.1371/journal.pone.0090746. eCollection 2014. PubMed PMID: 24595244; PubMed Central PMCID: PMC3942493.
9: Badura S, Tesanovic T, Pfeifer H, Wystub S, Nijmeijer BA, Liebermann M, Falkenburg JH, Ruthardt M, Ottmann OG. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia. PLoS One. 2013 Nov 14;8(11):e80070. doi: 10.1371/journal.pone.0080070. eCollection 2013. PubMed PMID: 24244612; PubMed Central PMCID: PMC3828226.
10: Yang ZY, Jiang H, Qu Y, Wei M, Yan M, Zhu ZG, Liu BY, Chen GQ, Wu YL, Gu QL. Metallopanstimulin-1 regulates invasion and migration of gastric cancer cells partially through integrin β4. Carcinogenesis. 2013 Dec;34(12):2851-60. doi: 10.1093/carcin/bgt226. Epub 2013 Jun 26. PubMed PMID: 23803695.
11: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Rasp KH, Illing B, Döhner H, Döhner K, Schittenhelm MM. Cell cycle-dependent activity of the novel dual PI3K-MTORC1/2 inhibitor NVP-BGT226 in acute leukemia. Mol Cancer. 2013 May 24;12:46. doi: 10.1186/1476-4598-12-46. PubMed PMID: 23705826; PubMed Central PMCID: PMC3689638.
12: Walsh K, McKinney MS, Love C, Liu Q, Fan A, Patel A, Smith J, Beaven A, Jima DD, Dave SS. PAK1 mediates resistance to PI3K inhibition in lymphomas. Clin Cancer Res. 2013 Mar 1;19(5):1106-15. doi: 10.1158/1078-0432.CCR-12-1060. Epub 2013 Jan 8. PubMed PMID: 23300274; PubMed Central PMCID: PMC3594365.
13: Cameron S, de Long LM, Hazar-Rethinam M, Topkas E, Endo-Munoz L, Cumming A, Gannon O, Guminski A, Saunders N. Focal overexpression of CEACAM6 contributes to enhanced tumourigenesis in head and neck cancer via suppression of apoptosis. Mol Cancer. 2012 Sep 28;11:74. doi: 10.1186/1476-4598-11-74. PubMed PMID: 23021083; PubMed Central PMCID: PMC3515475.
14: Fokas E, Yoshimura M, Prevo R, Higgins G, Hackl W, Maira SM, Bernhard EJ, McKenna WG, Muschel RJ. NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity. Radiat Oncol. 2012 Mar 27;7:48. doi: 10.1186/1748-717X-7-48. PubMed PMID: 22452803; PubMed Central PMCID: PMC3348043.
15: Markman B, Tabernero J, Krop I, Shapiro GI, Siu L, Chen LC, Mita M, Melendez Cuero M, Stutvoet S, Birle D, Anak O, Hackl W, Baselga J. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor BGT226 in patients with advanced solid tumors. Ann Oncol. 2012 Sep;23(9):2399-408. doi: 10.1093/annonc/mds011. Epub 2012 Feb 22. PubMed PMID: 22357447.
16: Glienke W, Maute L, Wicht J, Bergmann L. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines. Tumour Biol. 2012 Jun;33(3):757-65. doi: 10.1007/s13277-011-0290-2. Epub 2011 Dec 15. PubMed PMID: 22170433.
17: Chang KY, Tsai SY, Wu CM, Yen CJ, Chuang BF, Chang JY. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo. Clin Cancer Res. 2011 Nov 15;17(22):7116-26. doi: 10.1158/1078-0432.CCR-11-0796. Epub 2011 Oct 5. PubMed PMID: 21976531.
18: Baumann P, Schneider L, Mandl-Weber S, Oduncu F, Schmidmaier R. Simultaneous targeting of PI3K and mTOR with NVP-BGT226 is highly effective in multiple myeloma. Anticancer Drugs. 2012 Jan;23(1):131-8. doi: 10.1097/CAD.0b013e32834c8683. PubMed PMID: 21959532.
19: Sanchez CG, Ma CX, Crowder RJ, Guintoli T, Phommaly C, Gao F, Lin L, Ellis MJ. Preclinical modeling of combined phosphatidylinositol-3-kinase inhibition with endocrine therapy for estrogen receptor-positive breast cancer. Breast Cancer Res. 2011 Mar 1;13(2):R21. doi: 10.1186/bcr2833. PubMed PMID: 21362200; PubMed Central PMCID: PMC3219179.

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